molecular formula C7H13Cl2N3 B1448159 5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride CAS No. 1443980-19-5

5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride

Cat. No. B1448159
CAS RN: 1443980-19-5
M. Wt: 210.1 g/mol
InChI Key: RKDQXGNOYHHFMX-UHFFFAOYSA-N
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Description

Chemical compounds are usually described by their molecular formula, structure, and other physical properties such as melting point, boiling point, solubility, etc. They can also be described by their uses and applications in various fields .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is usually described in a step-by-step manner, detailing the conditions, reagents, and outcomes of each reaction .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Synthesis and Pesticide Preparation

5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride is an important intermediate in the preparation of pesticides. It is produced by hydroxymethylating 1H-1,2,4-triazole with paraformaldehyde and then reacting with thionyl chloride. This method offers ease of control and reduced waste of thionyl chloride with a total yield of over 92.3% (Z. Ying, 2004).

Development of Energetic Salts

Fungicidal Activity

It has been employed in synthesizing heterocyclic derivatives containing benzimidazoles, which have shown fungicidal activities. Some of these derivatives were found to be more effective fungicides than commercially used counterparts (L. Mishra, V. Singh, N. Dubey, A. Mishra, 1993).

Corrosion Inhibition

In the field of corrosion science, derivatives of 1,2,4-triazole, which are related to 5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride, have been studied for their potential as corrosion inhibitors. These studies are crucial for protecting metals like steel in acidic environments, such as in industrial settings (F. Bentiss, M. Bouanis, B. Mernari, M. Traisnel, H. Vezin, M. Lagrenée, 2007).

Safety And Hazards

The safety and hazards associated with a compound are determined based on its toxicity, flammability, reactivity, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve improving the synthesis process, finding new applications for the compound, or studying its properties in more detail .

properties

IUPAC Name

5-(chloromethyl)-1-(2-methylpropyl)-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.ClH/c1-6(2)4-11-7(3-8)9-5-10-11;/h5-6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDQXGNOYHHFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride
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5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride
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5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride
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5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride
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5-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,4-triazole hydrochloride
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